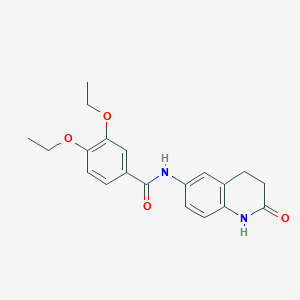
3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with the tetrahydroquinoline structure are often found in alkaloids and pharmaceuticals . They can exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves the Pictet-Spengler reaction or the Bischler-Napieralski reaction . These reactions involve the condensation of a β-arylethylamine with a carbonyl compound to form the tetrahydroquinoline ring .Molecular Structure Analysis
Tetrahydroquinolines have a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The exact structure of “3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would include additional functional groups attached to this basic structure .Chemical Reactions Analysis
Tetrahydroquinolines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The exact reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . For example, tetrahydroquinolines are generally stable compounds, but their stability can be affected by the presence of other functional groups .科学的研究の応用
Synthesis Techniques and Chemical Reactions
Hydrolysis and Tautomerism Studies : The hydrolysis reactions of compounds related to the target chemical, including its structural analogs, have been explored, demonstrating the conditions under which these compounds are hydrolyzed into pyruvic acid, carbon dioxide, and amines. This research sheds light on the chemical behavior and stability of such compounds (Iwanami et al., 1964).
Oxidative Coupling for Polycyclic Amides Synthesis : Studies have developed methodologies for the high-yield synthesis of isoquinolones from benzamides and alkynes, highlighting the utility of these compounds in constructing complex molecular architectures (Song et al., 2010).
Antitumor Properties : Modifications of compounds structurally related to "3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" have been performed to evaluate their antitumor properties. This research indicates the potential therapeutic applications of these compounds (Rivalle et al., 1983).
Potential Biological Applications
Sigma-2 Receptor Probe Development : The development of sigma-2 receptor probes based on structurally similar compounds suggests potential applications in neuropharmacology and cancer research, highlighting the biological relevance of these compounds (Xu et al., 2005).
PET Radiotracers for Tumor Diagnosis : Research into hybrids of high-affinity sigma-2 receptor ligands, including compounds similar to the target chemical, emphasizes their role in developing PET radiotracers for tumor diagnosis. This highlights the compound's potential impact on medical imaging and oncology (Abate et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4-diethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-25-17-9-5-14(12-18(17)26-4-2)20(24)21-15-7-8-16-13(11-15)6-10-19(23)22-16/h5,7-9,11-12H,3-4,6,10H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRHDSBPKRCECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

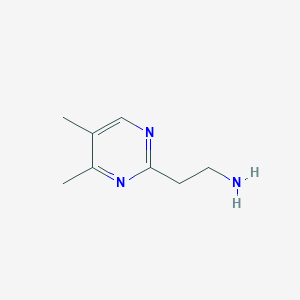
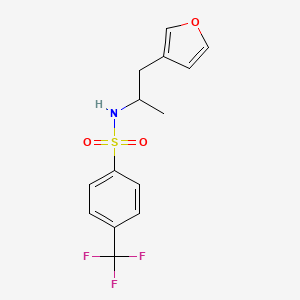
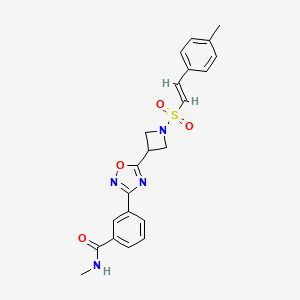
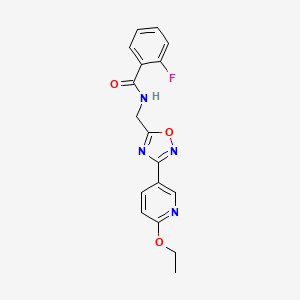



![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2889436.png)
![1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2889438.png)
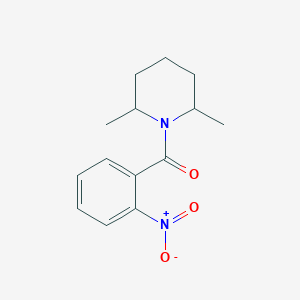
![3-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2889442.png)
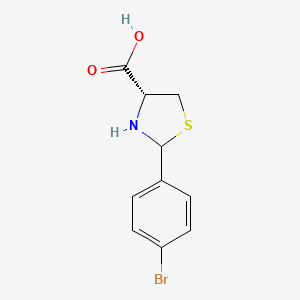
![N-(1-cyanocyclohexyl)-N-methyl-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}acetamide](/img/structure/B2889446.png)
